C-(2,3,4,6-四-O-乙酰-1-叠氮基-1-脱氧-A-D-半乳呋喃糖基)甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

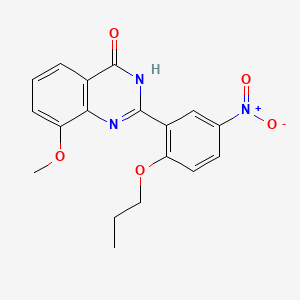

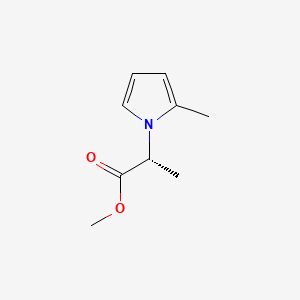

“C-(2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-A-D-galactopyranosyl)formamide” is a compound used in proteomics research . It is a derivative of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Cyanide .

Synthesis Analysis

The synthesis of this compound involves the use of single emulsion solvent evaporation and the nanoprecipitation method . The compound is also related to the synthesis of 1-Deoxy-D-galacto-heptulose .Molecular Structure Analysis

The glucopyranosyl ring appears in a regular (4)C(1) chair conformation with all the substituents in equatorial positions, except for the anomeric azide group, which adopts an axial orientation .Chemical Reactions Analysis

This compound is used in click chemistry reactions . Click chemistry is a type of chemical reaction that is popular for its high yield of 1,4-disubstituted triazoles .Physical And Chemical Properties Analysis

The compound is in the form of crystals . It has an empirical formula of C15H18N4O9 and a molecular weight of 398.32 . The optical activity is [α]/D 39.0±2.0°, c = 1 in ethanol .科学研究应用

衍生物的合成和评价

该化合物已被用作各种衍生物的合成前体,包括大肠杆菌 β-D-半乳糖苷酶的抑制剂。例如,Kiss 和 Somsák (1996) 的一项研究详细介绍了乙酰化衍生物的制备及其作为抑制剂的后续评估,突出了该化合物在酶抑制研究中的效用。研究表明,对糖环、糖苷碱性和疏水性的修饰显着影响抑制活性,表明该化合物在开发有效的酶抑制剂中发挥作用 (Kiss & Somsák, 1996).

化学转化和糖基化研究

已经探索了该化合物的进一步化学转化,以合成异头α-氨基酸及其并入寡肽中。Czifrák 等人 (2011) 讨论了在反应中使用全乙酰化或全苯甲酰化衍生物来生成 N-酰基-1-氰基-D-糖吡喃糖胺,这对于合成异头α-氨基酸的二肽和三肽至关重要。这项研究强调了该化合物在糖基化反应中的多功能性及其在肽合成中的潜力 (Czifrák 等,2011).

新型化合物的开发

此外,该化合物还有助于开发具有特定功能的新型化合物。例如,涉及类似结构的光酰胺化反应导致了合成独特的碳水化合物衍生物,在药物化学和生化研究中具有潜在应用。Rosenthal 和 Ratcliffe (1976) 等人的研究提供了对甲酰胺光化学加成到相关底物的见解,产生了在生物活性分子合成中具有各种应用的化合物 (Rosenthal & Ratcliffe, 1976).

作用机制

安全和危害

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O10/c1-6(20)25-5-10-11(26-7(2)21)12(27-8(3)22)13(28-9(4)23)15(29-10,14(16)24)18-19-17/h10-13H,5H2,1-4H3,(H2,16,24)/t10-,11+,12+,13-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQSHUZKGGRDHD-KDBYPZKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)

![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)